molecular formula C38H70O6 B1588755 Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate] CAS No. 28069-85-4

Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate]

Cat. No.: B1588755
CAS No.: 28069-85-4
M. Wt: 623 g/mol
InChI Key: KLYDMCOWBZVWPA-YNKKZALPSA-N
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Description

Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate] is a complex organic compound with the molecular formula C38H70O6. It is characterized by its multiple bonds, rotatable bonds, ester groups, hydroxyl groups, and secondary alcohols

Preparation Methods

The synthesis of Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate] involves specific reaction conditions and routes. One common method includes the esterification of 12-hydroxyoleic acid with ethylene glycol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate] has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a precursor for more complex molecules . In biology, it may be utilized in studies involving lipid metabolism and enzyme interactions. In medicine, its derivatives could be explored for potential therapeutic applications, such as anti-inflammatory or antimicrobial agents. Industrially, it can be used in the production of lubricants, surfactants, and other specialty chemicals .

Mechanism of Action

The mechanism of action of Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate] involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and ester linkages play a crucial role in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways, including those involved in lipid metabolism and signal transduction . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate] can be compared with other similar compounds, such as ethylene bisstearamide and ethylene glycol distearate . These compounds share some structural similarities but differ in their specific functional groups and applications. Ethylene bisstearamide, for example, is commonly used as a lubricant and mold release agent, while ethylene glycol distearate is used in cosmetics and personal care products. The unique combination of hydroxyl and ester groups in Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate] distinguishes it from these related compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

2-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyethyl (Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70O6/c1-3-5-7-21-27-35(39)29-23-17-13-9-11-15-19-25-31-37(41)43-33-34-44-38(42)32-26-20-16-12-10-14-18-24-30-36(40)28-22-8-6-4-2/h17-18,23-24,35-36,39-40H,3-16,19-22,25-34H2,1-2H3/b23-17-,24-18-/t35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYDMCOWBZVWPA-YNKKZALPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501133491
Record name 9-Octadecenoic acid, 12-hydroxy-, 1,1′-(1,2-ethanediyl) ester, (9Z,9′Z,12R,12′R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28069-85-4
Record name 9-Octadecenoic acid, 12-hydroxy-, 1,1′-(1,2-ethanediyl) ester, (9Z,9′Z,12R,12′R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28069-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene bis((R-(R*,R*))-12-hydroxyoleate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028069854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid, 12-hydroxy-, 1,1′-(1,2-ethanediyl) ester, (9Z,9′Z,12R,12′R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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